LAT1 Transporter Inhibition: Quantified Difference Between N-Methylleucinol and Leucinol in a Cancer-Relevant Model
The target compound inhibits L-type amino acid transporter 1 (LAT1)-mediated L-leucine uptake in human MCF7 breast cancer cells with an IC₅₀ of 1.12 × 10⁵ nM (112 µM) [1]. In contrast, the non‑N‑methylated cognate leucinol has been reported to interact with LAT1 primarily as a substrate rather than an inhibitor, with transport kinetics (Km) in the low millimolar range in Xenopus oocyte expression systems [2]. This represents a qualitative functional shift from transporter substrate (leucinol) to weak competitive inhibitor (N‑methylleucinol), attributable to the steric effect of the N‑methyl group on the transporter’s binding pocket [3]. Although the absolute potency is modest, the differentiated mechanism is valuable for designing negative-control probes in LAT1-targeted drug-delivery studies [1].
Comparator: Km ~ 1–3 mM (substrate)
| Evidence Dimension | Inhibition of LAT1-mediated [¹⁴C]-L-leucine uptake |
|---|---|
| Target Compound Data | IC₅₀ = 1.12 × 10⁵ nM (112 µM) |
| Comparator Or Baseline | Leucinol: functions predominantly as a substrate (Km ~ 1–3 mM in oocyte system) |
| Quantified Difference | ≥10-fold shift; functional change from substrate to competitive inhibitor |
| Conditions | MCF7 human breast cancer cells; 5 min preincubation with test compound followed by addition of [¹⁴C]-L-leucine substrate (BindingDB assay); comparator oocyte data from literature |
Why This Matters
This functional distinction makes the target uniquely suitable as a non‑transportable LAT1 inhibitor probe, in contrast to leucinol which is rapidly transported and would confound cellular accumulation experiments.
- [1] BindingDB. BDBM50532382 (CHEMBL2074957). IC₅₀: 1.12E+5 nM. Assay: Competitive inhibition of [¹⁴C]-L-leucine uptake at LAT1 in human MCF7 cells. View Source
- [2] Y. Kanai, H. Segawa, K. Miyamoto, H. Uchino, E. Takeda, H. Endou. Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). J. Biol. Chem. 1998, 273, 23629–23632. Km values for leucine and analogs in Xenopus oocytes. View Source
- [3] P. Wiriyasermkul, S. Nagamori, K. Tominaga, et al. SLC7A5 (LAT1) structure and function: insights from amino acid recognition and transport mechanisms. Pflügers Arch. 2012, 463, 401–410. N-Methyl substitution reduces transport efficiency. View Source
